Capsazepine

Descripción general

Descripción

Capsazepina es un compuesto sintético que actúa como antagonista de la capsaicina, el ingrediente activo de los chiles. Se utiliza principalmente como una herramienta bioquímica en el estudio de los canales iónicos del receptor potencial transitorio de vanilloide 1 (TRPV1), que están involucrados en la sensación de dolor y temperatura en los mamíferos . Capsazepina bloquea la sensación dolorosa de calor causada por la capsaicina al inhibir el canal iónico TRPV1 .

Aplicaciones Científicas De Investigación

La capsazepina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La capsazepina ejerce sus efectos al bloquear el canal iónico TRPV1, que funciona como un sensor de dolor y temperatura en los mamíferos . Al inhibir la activación de los canales TRPV1, la capsazepina previene la sensación dolorosa de calor causada por la capsaicina. Además, se ha demostrado que la capsazepina activa el canal sensor de sustancias químicas nocivas TRPA1, inhibe el canal TRPM8 activado por el frío y afecta los canales de calcio activados por voltaje y los receptores nicotínicos de acetilcolina . Estas interacciones con varios canales iónicos y receptores contribuyen a sus diversos efectos farmacológicos.

Análisis Bioquímico

Biochemical Properties

Capsazepine interacts with various enzymes and proteins, primarily through its role as an antagonist of the TRPV1 ion channel . It blocks the painful sensation of heat caused by capsaicin, which activates the TRPV1 ion channel . This compound can also modulate the Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways .

Cellular Effects

This compound exhibits diverse effects on various types of cells and cellular processes . It can inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, it can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB), as well as the blockage of activation of both TRPV1 and transient receptor potential cation channel, subfamily A, and member 1 (TRPA1) .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TRPV1 ion channel . It blocks the activation of TRPV1 channels by other chemicals, but not by other painful stimuli such as heat . In addition to its effects on TRPV1 channels, it was also shown to activate the noxious chemical sensor TRPA1 channel, inhibit the cold activated TRPM8 channel, voltage-activated calcium channels, and nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving TRPV1-expressing cells. Tachyphylaxis upon repetitive stimulation occurred in these cells . This suggests that this compound’s effects may change over time due to the development of tolerance or desensitization.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice, the TRPV1 antagonist this compound blocked morphine tolerance and dependence . This suggests that the effects of this compound can be dose-dependent and may have potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can modulate the JAK/STAT pathway, intracellular Ca2+ concentration, and ROS-JNK-CHOP pathways . These pathways are crucial for various cellular functions, including cell proliferation, metastasis, and apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role as a TRPV1 antagonist

Métodos De Preparación

La capsazepina se sintetiza a través de una serie de reacciones químicas que comienzan con la capsaicina. La ruta sintética implica la modificación del esqueleto químico de la capsaicina para introducir un grupo tiourea y un enlace propilideno entre el anillo A de vanillil 2-carbono aromático y el nitrógeno amídico del enlace B Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar las transformaciones químicas

Análisis De Reacciones Químicas

La capsazepina experimenta varias reacciones químicas, que incluyen:

Oxidación: La capsazepina puede oxidarse para formar diferentes productos dependiendo de los reactivos y condiciones utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la capsazepina, dando lugar a diferentes derivados.

Sustitución: La capsazepina puede experimentar reacciones de sustitución donde átomos o grupos específicos en la molécula se reemplazan por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

La capsazepina es única en su capacidad para antagonizar competitivamente la capsaicina en el canal iónico TRPV1 . Compuestos similares incluyen:

Capsaicina: El ingrediente activo en los chiles que activa los canales TRPV1.

Resiniferatoxina: Un potente agonista similar a la capsaicina que también activa los canales TRPV1.

Rojo de rutenio: Un antagonista de la capsaicina que inhibe los canales TRPV1 a través de un mecanismo no competitivo.

La inhibición competitiva de los canales TRPV1 por la capsazepina la distingue de otros compuestos similares, convirtiéndola en una herramienta valiosa para estudiar el canal iónico TRPV1 y su papel en la sensación de dolor y temperatura.

Actividad Biológica

Capsazepine is a synthetic compound recognized primarily as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is activated by capsaicin, the active component in chili peppers. Research has demonstrated that this compound exhibits diverse biological activities, particularly in the realms of anti-inflammatory effects and cancer treatment. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

This compound functions as a competitive antagonist at the TRPV1 receptor, effectively inhibiting the receptor's activation by capsaicin and other agonists. This inhibition is crucial for modulating pain and inflammatory responses. The compound has been shown to prevent the influx of calcium ions through TRPV1 channels, which is typically triggered by noxious stimuli such as heat or chemical irritants .

2. Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation, including lipopolysaccharide (LPS)-induced inflammation in macrophages . The following table summarizes key findings related to its anti-inflammatory activity:

3. Anticancer Properties

This compound has shown promise in cancer research, exhibiting antiproliferative effects across multiple cancer types including prostate, breast, and colorectal cancers. It induces apoptosis in cancer cells and inhibits metastasis through various pathways, including the downregulation of reactive oxygen species (ROS) and activation of CCAAT/enhancer-binding protein homologous protein (CHOP) .

Case Studies on Anticancer Activity

- Prostate Cancer: this compound inhibited cell proliferation and induced apoptosis in prostate cancer cell lines through ROS-mediated pathways.

- Breast Cancer: The compound demonstrated efficacy in reducing tumor growth and enhancing sensitivity to chemotherapy agents.

- Colorectal Cancer: this compound was found to inhibit cell migration and invasion, suggesting its potential role in preventing metastasis.

4. QSAR Studies and Derivative Development

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying more potent derivatives of this compound. A recent study reported six promising derivatives (CPZ-29 to CPZ-36) that exhibited enhanced anti-inflammatory and immunomodulatory activities compared to the parent compound . These derivatives were screened using molecular docking techniques to predict their binding affinities to TRPV1.

5. Safety and Toxicology

While this compound shows significant therapeutic potential, its safety profile is critical for clinical applications. Long-term exposure studies have assessed its effects on health, particularly concerning respiratory health when administered via aerosol . Results indicated that while this compound can mitigate certain inflammatory responses, careful consideration of dosage and administration route is necessary to avoid adverse effects.

Propiedades

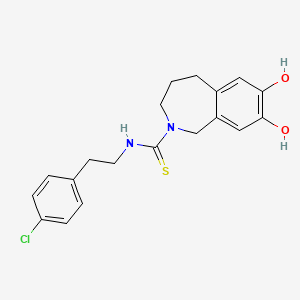

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCMAZOSEIMCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160852 | |

| Record name | Capsazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138977-28-3 | |

| Record name | Capsazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPSAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.